4-(5-Formylthiophen-2-YL)benzamide
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Overview
Description
4-(5-Formylthiophen-2-YL)benzamide is an organic compound with the molecular formula C₁₂H₉NO₂S It is a benzamide derivative featuring a thiophene ring substituted with a formyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Formylthiophen-2-YL)benzamide typically involves the condensation of 5-formylthiophene-2-carboxylic acid with aniline derivatives under specific conditions. One common method includes the use of diatomite earth@IL/ZrCl₄ as a catalyst under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher throughput.
Chemical Reactions Analysis
Types of Reactions
4-(5-Formylthiophen-2-YL)benzamide undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: 4-(5-Carboxythiophen-2-YL)benzamide
Reduction: 4-(5-Hydroxymethylthiophen-2-YL)benzamide
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
4-(5-Formylthiophen-2-YL)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4-(5-Formylthiophen-2-YL)benzamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. Additionally, the thiophene ring can interact with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Carboxythiophen-2-YL)benzamide
- 4-(5-Hydroxymethylthiophen-2-YL)benzamide
- 4-(5-Bromothiophen-2-YL)benzamide
Uniqueness
4-(5-Formylthiophen-2-YL)benzamide is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Compared to its carboxyl and hydroxymethyl analogs, the formyl derivative is more reactive in nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H9NO2S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
4-(5-formylthiophen-2-yl)benzamide |
InChI |
InChI=1S/C12H9NO2S/c13-12(15)9-3-1-8(2-4-9)11-6-5-10(7-14)16-11/h1-7H,(H2,13,15) |
InChI Key |
BNRZOSYMHVTGMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)C(=O)N |
Origin of Product |
United States |
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